3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Description
Its structure combines electron-donating (dimethylamino) and hydrogen-bonding (hydroxyl) groups, which influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWGSMHSGHRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389809 | |
| Record name | 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116546-04-4 | |
| Record name | 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Procedure
A representative synthesis begins with dissolving 4-hydroxybenzaldehyde (10.0 g, 80 mmol) in methanol (80 mL). To this, 33% aqueous dimethylamine (11.0 g, 80 mmol) and 35% formaldehyde solution (8.0 g, 95 mmol) are added. The mixture is stirred at 50°C for 12–18 hours. Post-reaction, methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 × 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. Purification via column chromatography (EtOAc/petroleum ether, 1:10 v/v) yields the product as a yellow solid (14.34 g, 39%).
Table 1: Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Solvent | Methanol/water |
| Reaction Time | 12–18 hours |
| Purification Method | Column chromatography |
| Yield | 39% |
Spectral Characterization
-
1H NMR (500 MHz, CDCl3) : δ 2.36 (s, 6H, N(CH3)2), 3.73 (s, 1H, CH2), 6.92–6.90 (d, J = 8.35 Hz, 1H, aromatic), 7.55–7.54 (d, J = 2.1 Hz, 1H, aromatic), 7.71 (dd, J = 8.35 Hz, 2.1 Hz, 1H, aromatic), 8.61 (s, 1H, OH), 9.81 ppm (s, 1H, CHO).
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IR (KBr) : Peaks at 3421 cm⁻¹ (O–H stretch), 2729 cm⁻¹ (C–H aldehyde), and 1684 cm⁻¹ (C=O stretch).
Reaction Mechanism and Pathway
The Mannich reaction proceeds via a stepwise mechanism involving iminium ion formation and subsequent nucleophilic attack.
Mechanistic Steps
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Formation of Iminium Ion : Formaldehyde reacts with dimethylamine to generate an iminium intermediate [(CH3)2N=CH2]+.
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Deprotonation of 4-Hydroxybenzaldehyde : The phenolic hydroxyl group acts as an acid, releasing a proton to form a phenoxide ion.
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Nucleophilic Attack : The phenoxide ion attacks the electrophilic iminium ion, forming a C–N bond.
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Rearomatization : Loss of a proton restores aromaticity, yielding the final product.
Role of Solvent and Base
Methanol serves as both solvent and proton donor, facilitating iminium ion stabilization. The aqueous dimethylamine provides the necessary basicity for deprotonation of 4-hydroxybenzaldehyde.
Optimization Strategies for Industrial Scalability
While laboratory-scale synthesis achieves moderate yields (39%), industrial production requires optimization for cost and efficiency.
Temperature and Stoichiometry
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Temperature Control : Elevated temperatures (>60°C) risk formaldehyde polymerization, reducing reagent availability. Maintaining 50°C balances reaction rate and side-product formation.
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Stoichiometric Ratios : A slight excess of formaldehyde (1.2 eq) ensures complete consumption of 4-hydroxybenzaldehyde, minimizing residual starting material.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid.
Reduction: 3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde and hydroxyl groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to key analogs based on substituent variations, synthesis pathways, and biological activities.
Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Key Features |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | -OH at C4 | 122.12 | 1.12 | 10.5 (water) | Baseline compound; antioxidant |
| 4-Hydroxy-3-methoxybenzaldehyde | -OCH₃ at C3, -OH at C4 | 152.15 | 1.35 | 8.2 (water) | Enhanced lipophilicity |
| 4-Benzyloxy-3-ethoxybenzaldehyde | -OCH₂C₆H₅ at C4, -OCH₂CH₃ at C3 | 270.29 | 3.02 | 0.5 (DMSO) | High steric bulk, low solubility |
| 3-(Hydroxymethyl)-4-hydroxybenzaldehyde | -CH₂OH at C3, -OH at C4 | 152.15 | 0.87 | 15.0 (water) | Polar, improved H-bonding |
| 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde | -CH₂N(CH₃)₂ at C3, -OH at C4 | 193.24 | 1.65 | 12.0 (water) | Basic amino group enhances solubility in acidic media |
*logP values estimated via QikProp (Schrödinger Suite) .
Key Observations :
- The dimethylaminomethyl group in the target compound increases molecular weight and logP compared to 4-hydroxybenzaldehyde but maintains moderate water solubility due to protonation of the tertiary amine at physiological pH .
- Substitution with methoxy or benzyloxy groups (e.g., 4-hydroxy-3-methoxybenzaldehyde) significantly raises lipophilicity, reducing aqueous solubility .
- Polar groups like hydroxymethyl (3-(hydroxymethyl)-4-hydroxybenzaldehyde) enhance solubility but lower logP .
Key Findings :
- The dimethylaminomethyl group enhances cholinesterase inhibition (IC₅₀ = 32 μM) compared to methoxy or hydroxymethyl analogs, likely due to improved binding to enzyme active sites via cationic interactions .
- Antioxidant activity (DPPH SC₅₀ = 5.2 μg/mL) surpasses 4-hydroxybenzaldehyde, attributed to synergistic effects between the hydroxyl and electron-donating dimethylamino groups .
Biological Activity
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde (CAS No. 116546-04-4) is an organic compound notable for its unique combination of functional groups, which contribute to its diverse biological activities. With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, this compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
The compound can be synthesized primarily through the Mannich reaction , a three-component condensation involving formaldehyde, dimethylamine, and a phenolic compound such as vanillin. This reaction is favored for its efficiency and scalability in industrial applications.
Chemical Reactions
This compound is capable of undergoing several chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The aldehyde can be reduced to yield alcohols.
- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.
These reactions highlight the compound's versatility and potential for further chemical modifications.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the aldehyde and hydroxyl groups can participate in nucleophilic and electrophilic reactions. This capability allows the compound to modulate enzyme activity and influence cellular processes.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties . For instance, studies on related compounds have shown selective toxicity towards cancer cells while sparing non-malignant cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .
A comparative analysis of similar compounds revealed that those with structural similarities to this compound also demonstrated significant cytotoxic effects against various cancer cell lines, including HL-60 leukemia cells .
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | <10 | CEM lymphoma cells |
| Related Compound B | <20 | HL-60 leukemia cells |
Antioxidant Properties
The compound's hydroxyl group contributes to its antioxidant activity , which is vital for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a role, such as neurodegenerative disorders .
Case Studies
- Cytotoxicity Studies : A study involving the evaluation of several benzaldehyde derivatives indicated that modifications on the benzene ring significantly influenced cytotoxicity against cancer cell lines. The findings suggested that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives .
- Mechanistic Insights : Research focusing on the mechanism of action revealed that compounds similar to this compound induced apoptotic pathways in cancer cells, characterized by caspase activation and mitochondrial membrane potential depolarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
